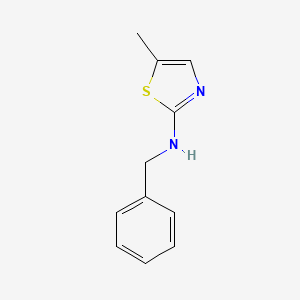

n-Benzyl-5-methylthiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-5-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-9-7-12-11(14-9)13-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHBJIIGKVKBXLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Benzyl 5 Methylthiazol 2 Amine and Analogous Thiazole Derivatives

Direct Synthetic Routes to N-Benzyl-5-methylthiazol-2-amine

The direct introduction of a benzyl (B1604629) group onto the 2-amino position of 5-methylthiazol-2-amine can be achieved through several established synthetic methods.

N-Alkylation and N-Benzylation Approaches

A primary method for the synthesis of this compound is the direct N-alkylation of 5-methylthiazol-2-amine with a benzyl halide. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent and base can significantly influence the reaction's yield and selectivity. In a representative procedure, the reaction of a 2-aminothiazole (B372263) derivative with a benzyl halide is conducted in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone, with a mild inorganic base such as potassium carbonate (K₂CO₃). researchgate.net The reaction proceeds via nucleophilic substitution, where the exocyclic nitrogen of the 2-aminothiazole acts as the nucleophile.

| Thiazole (B1198619) Substrate | Benzylating Agent | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Benzylthiomethyl-1H-benzimidazole | Benzyl chloride | K₂CO₃ | DMF | 50-80 | researchgate.net |

| N-benzoyl 5-(aminomethyl)tetrazole | Benzyl bromide | K₂CO₃ | Acetone | 74 | mdpi.com |

Reductive Amination Strategies Involving 5-Methylthiazol-2-amine

Reductive amination offers an alternative route to this compound, starting from 5-methylthiazol-2-amine and benzaldehyde (B42025). This one-pot reaction involves the initial formation of a Schiff base (imine) intermediate, which is then reduced in situ to the corresponding secondary amine. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) being a common and versatile choice. The reaction is typically performed in a protic solvent such as methanol (B129727) or ethanol (B145695). The acidity of the reaction medium can be adjusted to facilitate both the imine formation and the subsequent reduction.

| Amine | Aldehyde | Reducing Agent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aniline | Benzaldehyde | NaBH₄ | Methanol | High | Generic Procedure |

| Benzylamine (B48309) | Benzaldehyde | NaBH₄ | Methanol | High | Generic Procedure |

Synthesis of 5-Methylthiazol-2-amine Precursors

The availability of the starting material, 5-methylthiazol-2-amine, is crucial for the synthesis of the target compound. Several methods have been developed for the preparation of this key precursor.

Routes from N-Propargylamines and Isothiocyanates

An elegant approach to the synthesis of 2-aminothiazole derivatives involves the reaction of N-propargylamines with isothiocyanates. Research has shown that 4-substituted-5-methylthiazol-2-amines can be synthesized from terminal N-propargylamines and isothiocyanates. beilstein-journals.org This method offers a convergent approach to assembling the thiazole ring system. The reaction conditions, such as temperature and the use of a catalyst, can influence the outcome and yield of the reaction.

Cyclocondensation Reactions

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of 2-aminothiazoles. This involves the cyclocondensation of an α-haloketone with a thiourea (B124793) derivative. For the synthesis of 5-methylthiazol-2-amine, the reaction would involve 1-chloropropan-2-one (chloroacetone) and thiourea. researchgate.netwikipedia.org The reaction is typically carried out in a suitable solvent, and the yield can be influenced by the reaction temperature and time. A patent describes the high-yield synthesis of 2-amino-5-methylthiazole (B129938) via the cyclocondensation of 2-chloropropionaldehyde with thiourea. sciforum.net

| α-Halo Carbonyl | Thiourea Derivative | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Chloropropionaldehyde | Thiourea | Toluene | Heating | 78 | sciforum.net |

| Chloroacetone | Thiourea | Ethanol | - | - | researchgate.net |

Multicomponent Reaction Strategies Incorporating 5-Methylthiazol-2-amine

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. 2-Aminothiazoles are versatile substrates for MCRs, leading to a diverse range of fused heterocyclic systems. For instance, the reaction of a 2-aminothiazole, an aldehyde, and a compound with an active methylene (B1212753) group can lead to the formation of thiazolo[3,2-a]pyrimidines. sciforum.net Another MCR involves the reaction of allenyl isothiocyanates, amines, and electrophiles to produce highly substituted 2-aminothiazoles. researchgate.net While a specific MCR for the direct synthesis of this compound is not explicitly detailed in the literature reviewed, the existing methodologies suggest the feasibility of such an approach.

| 2-Aminothiazole Derivative | Other Reactants | Product Type | Reference |

|---|---|---|---|

| 2-Aminothiazole | Aromatic aldehyde, Methylene acid | Thiazolo[3,2-a]pyrimidine | sciforum.net |

| Various amines | Allenyl isothiocyanate, Electrophile | Substituted 2-aminothiazole | researchgate.net |

Betti Reaction Derivatives Utilizing 5-Methylthiazol-2-amine

The Betti reaction, a classic multicomponent condensation, provides a direct route to α-aminobenzylphenols. wikipedia.orgchem-station.com This reaction has been adapted for the synthesis of novel Betti bases incorporating a thiazole moiety. An efficient, one-pot, three-component approach has been developed for synthesizing 5-methyl-thiazol-2-ylamino-aryl-benzylnapthols. researchgate.netresearchgate.net This method involves the reaction of 2-naphthol, various aryl aldehydes, and 5-methylthiazol-2-amine.

The reaction is versatile and can be promoted using several techniques, including conventional heating and advanced green chemistry methods. The resulting products, which are derivatives of the Betti base, have been structurally characterized through spectral and elemental analyses. researchgate.netresearchgate.net Yields for these reactions are generally good, often ranging from 86% to 95%. researchgate.netresearchgate.net

Table 1: Examples of Betti Reaction Derivatives from 5-Methylthiazol-2-amine

| Aldehyde Reactant | Amine Reactant | Phenol Reactant | Product | Catalyst/Conditions | Yield (%) | Reference |

| Assorted Aryl Aldehydes | 5-Methylthiazol-2-amine | 2-Naphthol | 5-Methyl-thiazol-2-ylamino-aryl-benzylnapthols | Silica (B1680970) Sulfuric Acid (SSA) | 86-95 | researchgate.net, researchgate.net |

| Benzaldehyde | Aniline | 2-Naphthol | α-aminobenzylphenol (Classic Betti Base) | Not specified | Not specified | wikipedia.org |

| Benzaldehyde | Ammonia | 2-Naphthol | Aminobenzylnaphthol | Not specified | Not specified | nih.gov |

One-Pot Syntheses of Related Thiazol-2(3H)-imine Derivatives with Benzylamine

One-pot multi-step procedures offer an efficient pathway for synthesizing complex molecules like thiazol-2(3H)-imine derivatives without the need for isolating intermediates. bohrium.com A notable one-pot, four-step process begins with the bromination of α-active methylene ketones, followed by treatment with potassium thiocyanate (B1210189) and subsequent condensation with a primary amine, such as benzylamine, in an ethanol solvent. bohrium.com This method is advantageous as it often circumvents the need for complex purification techniques like extraction and chromatography.

Interestingly, the choice of reactants can lead to unexpected structural outcomes. For instance, the reaction between 3-thiocyanoacetylacetone and benzylamine was found to produce N-(3-benzyl-4-hydroxy-4-methylthiazolidin-2-ylidene)acetamide instead of the anticipated 1-(3-benzyl-2-imino-4-methyl-2,3-dihydrothiazol-5-yl)ethan-1-one. This specific product was identified and its structure confirmed through spectroscopic data and X-ray crystallography.

Table 2: One-Pot Synthesis of Thiazole-related Derivatives

| Ketone | Amine | Other Reactants | Product | Yield (%) | Reference |

| Acetylacetone | Benzylamine | N-Bromosuccinimide, Potassium Thiocyanate | N-(3-benzyl-4-hydroxy-4-methylthiazolidin-2-ylidene)acetamide | Not specified | , |

| Acetone | Benzylamine | N-Bromosuccinimide, Potassium Thiocyanate | 4-methyl-3-(propane-2-ylideneamino)thiazol-2(3H)-imine | 90 | |

| α-Active Methylene Ketones | Various Primary Amines | Bromine source, Potassium Thiocyanate | Thiazol-2(3H)-imine derivatives | Not specified | bohrium.com |

Advanced Synthetic Protocols and Green Chemistry Applications

In recent years, the principles of green chemistry have driven the development of more environmentally benign and efficient synthetic methods. These include the use of alternative energy sources like microwave and ultrasound irradiation, as well as the application of reusable heterogeneous catalysts.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. asianpubs.org The synthesis of 2-aminothiazole derivatives, including those analogous to this compound, has been shown to be significantly more efficient under microwave irradiation compared to conventional heating methods. nih.govjusst.org Reactions that would typically require several hours can often be completed in a matter of minutes, leading to high yields and pure products. asianpubs.orgnih.gov

Specifically, the Betti reaction for producing 5-methylthiazole-induced Betti bases has been successfully carried out using microwave irradiation, demonstrating the applicability of this green technique to the synthesis of the target compound's derivatives. researchgate.netresearchgate.net

Ultrasound-Assisted Synthesis

Ultrasonic irradiation, or sonochemistry, provides another green alternative to conventional heating. rsc.orgtandfonline.com The application of ultrasound can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. rsc.orgnih.gov This method has been successfully employed in the synthesis of a variety of thiazole derivatives. nih.govmdpi.comjmchemsci.com

A comparative study of synthetic routes for 5-methylthiazole-induced Betti bases highlighted ultrasound as an effective method, often leading to high yields under mild conditions. researchgate.netresearchgate.net This demonstrates a viable and efficient green pathway for the synthesis of these complex aminonaphthols.

Catalytic Systems in Thiazole Synthesis

The use of catalysts is fundamental to modern organic synthesis, enabling reactions to proceed with greater efficiency and selectivity.

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages, including ease of separation from the reaction mixture and the potential for recycling. rcsc.ac.inchemistryjournal.net Silica sulfuric acid (SSA, SiO₂-OSO₃H) has proven to be a versatile and efficient solid acid catalyst for various organic transformations, including the synthesis of heterocyclic compounds. chemistryjournal.netasianpubs.orgnih.gov

In the context of the Betti reaction involving 5-methylthiazol-2-amine, silica sulfuric acid has been employed as an active and effective heterogeneous catalyst. researchgate.netresearchgate.net Its use promotes the one-pot, three-component condensation to afford the desired aminobenzylnaphthol derivatives in high yields. researchgate.netresearchgate.net The reusability and environmental compatibility of SSA make it an attractive option for the green synthesis of thiazole derivatives. rcsc.ac.inchemistryjournal.net

Catalyst Reusability Studies

A critical aspect of sustainable synthetic chemistry is the ability to reuse catalysts over multiple reaction cycles without a significant loss of activity. This not only reduces costs but also minimizes chemical waste.

In the synthesis of thiazole derivatives, several catalyst systems have been investigated for their reusability. For example, silica-supported tungstosilisic acid has been shown to be an effective and reusable catalyst in the one-pot, three-component synthesis of Hantzsch thiazole derivatives. mdpi.com This catalyst can be recovered by simple filtration and reused in subsequent reactions. mdpi.com

Another example is the use of a terephthalohydrazide chitosan (B1678972) Schiff's base hydrogel (TCsSB) as an eco-friendly, heterogeneous basic catalyst for the synthesis of thiazoles. nih.gov Studies have demonstrated that TCsSB can be reused multiple times. For instance, in the synthesis of a specific thiazole product, the TCsSB catalyst was reused four times, with yields ranging from 87% in the first cycle to 42% in the fourth, indicating a gradual decrease in potency but still demonstrating its reusable nature. nih.gov

Similarly, a palladium(II) complex has been developed as a powerful catalyst for the synthesis of pyrazole-4-carbonitrile derivatives, a different class of nitrogen-containing heterocycles, but the principles of catalyst reusability are broadly applicable. acs.org This catalyst was successfully reused for four consecutive cycles without a significant loss of its catalytic activity, highlighting the potential for developing robust and recyclable catalysts for various heterocyclic syntheses. acs.org The use of 1-butylpyridinium (B1220074) iodide, a heterocyclic ionic liquid, as a recyclable catalyst for the synthesis of 2-aminobenzoxazoles has also been reported, with the catalyst maintaining similar efficacy for at least four cycles. nih.gov

Table 1: Catalyst Reusability in the Synthesis of Thiazole Derivatives and Related Heterocycles

| Catalyst | Synthetic Reaction | Number of Cycles | Yield Range (%) | Reference |

| Silica Supported Tungstosilisic Acid | Hantzsch Thiazole Synthesis | Not Specified | Not Specified | mdpi.com |

| Terephthalohydrazide Chitosan Schiff's Base (TCsSB) | Thiazole Derivative Synthesis | 4 | 87 - 42 | nih.gov |

| Palladium(II) Complex | Pyrazole-4-carbonitrile Synthesis | 4 | Not Specified | acs.org |

| 1-butylpyridinium iodide | 2-Aminobenzoxazole Synthesis | 4 | Not Specified | nih.gov |

Spectroscopic and Structural Elucidation Techniques for Synthesized Compounds

The characterization and structural confirmation of newly synthesized compounds like this compound and its analogs are crucial steps in chemical research. A combination of spectroscopic techniques is typically employed to unambiguously determine the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

For 2-aminothiazole derivatives, the ¹H NMR spectra exhibit characteristic signals for the protons on the thiazole ring and any substituents. For example, in unsubstituted 2-aminothiazole, the protons on the thiazole ring appear as doublets at approximately 6.53 ppm and 6.93 ppm. chemicalbook.com In substituted analogs, these chemical shifts will vary depending on the electronic effects of the substituents. For instance, in 2-amino-4-methylthiazole, the thiazole proton appears as a singlet at 7.55 ppm, while the methyl protons give a singlet at 2.17 ppm. rsc.org

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. In 2-amino-5-methylthiazole, characteristic signals appear at approximately 169.2 ppm (C2, attached to two nitrogen atoms), 153.4 ppm (C4), 111.1 ppm (C5), and 15.7 ppm for the methyl carbon. rsc.orgchemicalbook.com The chemical shifts in the ¹³C NMR spectra of thiazole derivatives are sensitive to the nature of the substituents on the ring. nih.gov

Table 2: Representative ¹H and ¹³C NMR Data for 2-Aminothiazole Derivatives

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |

| 2-Aminothiazole | DMSO-d6 | 6.93 (d), 6.53 (d), 6.86 (s, NH₂) | Not specified | chemicalbook.com |

| 2-Amino-4-methylthiazole | DMSO-d6 | 7.55 (s, 1H, thiazole), 7.17 (br, 2H, NH₂), 2.17 (s, 3H, CH₃) | 169.2, 153.4, 111.1, 15.7 | rsc.org |

| 2-Amino-5-methylthiazole | Not specified | Not specified | 169.2, 153.4, 111.1, 15.7 | rsc.orgchemicalbook.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of this compound and its analogs, IR spectroscopy can confirm the presence of key functional groups such as N-H (amine), C=N (imine), C=C (aromatic), and C-N bonds.

For 2-aminothiazole derivatives, the IR spectra typically show absorption bands for the N-H stretching of the amino group in the range of 3100-3400 cm⁻¹. rsc.org The C=N stretching vibration of the thiazole ring is usually observed around 1600-1640 cm⁻¹. rsc.org For example, in 2-amino-4-methylthiazole, the IR spectrum shows bands at 3390, 3297, and 3100 cm⁻¹ corresponding to the NH₂ group, and a band at 1625 cm⁻¹ for the C=N bond. rsc.org The presence of a benzyl group would introduce additional bands corresponding to the aromatic C-H and C=C stretching vibrations.

Table 3: Characteristic IR Absorption Bands for 2-Aminothiazole Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Reference |

| N-H (amine) | 3100 - 3400 | rsc.org |

| C=N (imine) | 1600 - 1640 | rsc.org |

| C=C (aromatic) | 1450 - 1600 | rsc.org |

| C-N | 1025 - 1200 | rsc.org |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

For 2-aminothiazole and its derivatives, the mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. For example, the molecular weight of 2-amino-5-methylthiazole is 114.17 g/mol , and its mass spectrum shows a prominent peak at m/z 114. nih.govnih.gov The fragmentation pattern can provide further structural information. For instance, the mass spectrum of 2-aminothiazole shows major fragment ions at m/z 100, 58, 45, and 73. nih.gov High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula of a compound. acs.org

X-ray Crystallography for Structural Confirmation

For thiazole derivatives, single-crystal X-ray diffraction analysis can provide unambiguous structural proof. For example, the crystal structure of 2-(2-Amino-5-methylthiazol-4-yl)phenol has been determined, revealing the planarity between the thiazole and benzene (B151609) rings and the presence of intermolecular and intramolecular hydrogen bonds. nih.gov The Cambridge Crystallographic Data Centre (CCDC) contains a wealth of crystal structure data for various thiazole derivatives, which can serve as a reference for newly synthesized compounds. nih.gov While a specific crystal structure for this compound was not found in the search results, the technique is broadly applicable to this class of compounds, provided that suitable single crystals can be grown.

Structure Activity Relationship Sar Investigations of N Benzyl 5 Methylthiazol 2 Amine Derivatives

Conformational and Substituent Effects of the N-Benzyl Moiety

The substitution on the N-benzyl portion of aminothiazole-related structures has been shown to be a key determinant of receptor binding affinity and functional activity. In studies on related N-benzyl phenethylamines, N-benzyl substitution was found to confer a significant increase in binding affinity at 5-HT2A receptors. nih.gov The nature of the substituent on the benzyl (B1604629) ring itself can fine-tune potency and selectivity. For example, an N-(2-hydroxybenzyl) group on a phenethylamine (B48288) core resulted in a highly potent and selective 5-HT2A receptor agonist, whereas N-(2-methoxybenzyl) compounds were less active and selective. nih.gov

This principle extends to other molecular scaffolds. In a series of 3-benzylaminomorphinan derivatives, incorporating different substituted benzyl groups led to ligands with improved binding affinity and selectivity for opioid receptors. nih.gov Specifically, the introduction of an aryl group on the nitrogen was hypothesized to enable a π–π interaction with amino acid residues like Tyr148 or His297 in the opioid receptor, potentially enhancing binding and increasing selectivity. nih.gov The most selective compound in this series, which featured a 3'-hydroxybenzyl group, was a full agonist with high binding affinity (Ki = 0.42 nM) for the mu-opioid receptor (MOR). nih.gov Conversely, methylation of the 3-amino nitrogen in these morphinan (B1239233) ligands impaired their binding affinity, suggesting the N-H bond is crucial for hydrogen bonding with the receptor. nih.gov

Further evidence shows that a derivative of N-benzyl-N-methyldecan-1-amine featuring a 4-methoxybenzyl group demonstrated anti-inflammatory activity. nih.gov In studies on 2-aminothiazoles for antitubercular activity, the N-2 position exhibited high flexibility, and the introduction of substituted benzoyl groups at this position dramatically improved the minimum inhibitory concentration (MIC) by over 128-fold. nih.gov

Table 1: Effect of N-Benzyl Substitution on Opioid Receptor Binding Affinity (Ki, nM) Data adapted from studies on 3-benzylamino-3-desoxymorphinan derivatives.

| Compound | N-Substituent | MOR (Ki, nM) | KOR (Ki, nM) | DOR (Ki, nM) | MOR/KOR Selectivity |

| 4a | Benzyl | 0.81 | 3.5 | 1100 | 4.3 |

| 4d | 2'-Methoxybenzyl | 0.45 | 1.8 | 350 | 4.0 |

| 4g | 3'-Hydroxybenzyl | 0.42 | 10 | 710 | 24 |

| 4j | 4'-Chlorobenzyl | 0.28 | 2.9 | 490 | 10.4 |

Source: Adapted from Wentland et al. nih.gov

The flexibility of the N-benzyl group is a significant structural feature. For related N,N-disubstituted 2-aminothiazole-5-carbaldehydes, the barrier to rotation (ΔG‡) of the N-benzyl-N-methyl amine group was determined to be between 50–55 kJ mol⁻¹. rsc.org This value was found to be insensitive to the type of substituent at the C4-position of the thiazole (B1198619) ring. rsc.org This defined rotational barrier indicates a degree of conformational constraint. In contrast, studies on N-methyl-N-phenyl compounds showed a strong preference for a specific orientation where the phenyl group is directed toward the thiazole's sulfur atom, suggesting less rotational freedom. rsc.org

Influence of the 5-Methyl Group on the Thiazole Ring

The methyl group at the C5 position of the thiazole ring is not merely a passive substituent; it actively influences the molecule's biological profile.

The presence of the 5-methyl group can have varying, and sometimes detrimental, effects on biological activity. In the development of 2-aminothiazole (B372263) derivatives as potential anticancer agents, the incorporation of a methyl group at the C5-position of the thiazole core was found to decrease potency, with resulting compounds showing IC₅₀ values greater than 10 μM. nih.gov However, other research has identified the 5-methylthiazole (B1295346) moiety as a key component in compounds with different biological activities. For instance, a series of 5-methylthiazole-thiazolidinone conjugates were identified as a novel class of selective COX-1 inhibitors with anti-inflammatory properties. nih.gov

Modification or removal of the 5-methyl group can significantly alter biological outcomes. Given the finding that its presence can decrease anticancer potency, its removal is a logical step in SAR studies. nih.gov One study directly compared the effect of different substituents at the C5 position. The exchange of the methyl group with a bromo group at the C5-position of the thiazole led to compounds with IC₅₀ values in the range of 6.61 to 9.34 μM, representing an improvement in potency over the C5-methyl analogues. nih.gov This suggests that while a small substituent may be tolerated, the specific electronic and steric properties of the group at this position are critical.

Table 2: Effect of C5-Position Substitution on Anticancer Potency (IC₅₀) Data adapted from studies on 2-aminothiazole derivatives.

| Thiazole Core | C5-Substituent | Potency (IC₅₀) | Target Cell Lines |

| 2-aminothiazole | Methyl | > 10 μM | H1299, SHG-44 |

| 2-aminothiazole | Bromo | 6.61 - 9.34 μM | Not specified |

Source: Adapted from Liu et al. nih.gov

Structure-Activity Correlations with Substituents on the Thiazole Core (e.g., C4)

Substitutions at other positions on the central thiazole ring, particularly at the C4 position, are often highly constrained. In the development of antitubercular 2-aminothiazoles, the C4 position was found to be intolerant to modification. nih.gov The lead compounds in that study contained a 2-pyridyl substituent at C4, and this moiety was deemed a strict requirement for high potency. nih.gov The replacement of the C4-pyridyl ring with other aryl groups, such as pyrazine (B50134) or benzene (B151609), was explored, confirming the unique importance of the pyridyl group in that series. nih.gov

In other studies, introducing a phenyl group at the C4-position was noted as having a significant effect on potency. nih.gov Further investigation into the physical properties of these molecules showed that the rotational energy barrier of the N-benzyl-N-methylamino group was not sensitive to the nature of a C4-substituent, such as a t-butyl group. rsc.org This indicates that while the C4 substituent is crucial for biological activity, it may not significantly influence the rotational dynamics of the N-benzyl group. rsc.org

Rational Design Principles for Optimized Biological Activity

The rational design of derivatives based on the N-Benzyl-5-methylthiazol-2-amine scaffold is a meticulous process guided by established Structure-Activity Relationship (SAR) principles and computational methodologies. The objective is to systematically modify the core structure to enhance desired biological activities, such as anticancer or antimicrobial efficacy, while potentially improving selectivity and other pharmacokinetic properties. The design process generally focuses on three key structural regions: the thiazole ring, the N-benzyl group, and the linker connecting them.

Core Scaffold Modification and Bioisosteric Replacement

Research into related thiazole-containing compounds indicates that the central thiazole moiety is often critical for biological activity and may be relatively intolerant to significant modification. nih.gov However, strategic alterations, such as the bioisosteric replacement of associated ring systems, have proven effective. For instance, in a related series of N-(5-benzylthiazol-2-yl)amide compounds, the replacement of a 1H-1,2,3-triazole ring with a 1H-tetrazole ring resulted in a significant enhancement of in vitro anticancer activity. researchgate.net This principle of substituting one functional group or ring system for another with similar steric and electronic properties is a cornerstone of rational drug design, aiming to improve potency and modulate physicochemical properties.

Exploitation of the N-2 Position

SAR studies on analogous 2-aminothiazole series have consistently demonstrated that the N-2 position offers high flexibility for chemical modification. nih.gov This position, occupied by the benzyl group in the parent compound, is a primary target for introducing diversity to tune biological effects. The introduction of various substituted benzoyl groups at this position has led to a more than 100-fold improvement in antitubercular activity in some series. nih.gov This suggests that the pocket in the biological target that accommodates this part of the molecule can tolerate a wide range of substituents.

The design principles for modifying the N-benzyl group often involve:

Electronic Effects: Introducing electron-withdrawing groups (e.g., chloro, cyano) or electron-donating groups (e.g., methoxy) to the benzyl ring can modulate the electronic density of the entire molecule, influencing target binding affinity.

Steric Bulk: Varying the size of the substituents on the benzyl ring helps to probe the dimensions of the binding pocket.

In studies on N-benzyl phenethylamines, a different but structurally related class, N-(2-hydroxybenzyl) substitutions generally conferred the highest activity at the 5-HT2A receptor, while N-(2-methoxybenzyl) compounds were less active. nih.gov This highlights the subtle but critical impact of substituent choice and position on the benzyl ring.

Interactive Data Table: SAR of N-Benzyl Group Analogs

The following table, based on findings from related compound series, illustrates how modifications to the N-benzyl moiety can influence biological activity.

| Compound Series | N-Benzyl Substituent | Observed Activity Trend | Reference |

| N-Benzyl Phenethylamines | 2-Hydroxybenzyl | High functional activity | nih.gov |

| N-Benzyl Phenethylamines | 2-Methoxybenzyl | Lower activity and selectivity | nih.gov |

| N-Benzyl Phenethylamines | 2,3-Methylenedioxybenzyl | High selectivity | nih.gov |

| 2-Aminothiazoles | Substituted Benzoyl Groups | >128-fold improvement over initial hit | nih.gov |

Computational and Molecular Modeling Approaches

Modern rational design heavily relies on in silico techniques to predict the consequences of structural modifications before undertaking complex synthesis. mdpi.comrsc.org Molecular docking simulations are used to model the interaction between a designed derivative and its putative biological target, such as a specific enzyme or receptor. mdpi.comresearchgate.net These models can predict binding energies and identify key interactions (e.g., hydrogen bonds, hydrophobic contacts), providing a rationale for observed SAR and guiding the design of new compounds with improved binding affinity. nih.gov For example, docking studies might reveal that a void in a receptor's binding pocket could be filled by adding a specific substituent to the benzyl ring, leading to the synthesis of a more potent inhibitor.

Interactive Data Table: Research Findings on Thiazole Derivatives

This table summarizes key findings from research on various thiazole derivatives, providing insights applicable to the rational design of this compound analogues.

| Compound Class | Key Finding | Biological Activity | Reference |

| N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)acetamides | Piperazine (B1678402) scaffolds enhance potency. | Anticancer | researchgate.net |

| 2-Aminothiazoles | N-2 position is highly flexible for modification. | Antitubercular | nih.gov |

| Benzothiazol-2-amine derivatives | 5,6-difluoro substitution on the benzothiazole (B30560) ring proved potent. | Antibacterial | nih.gov |

| 2-Mercaptobenzothiazole derivatives | Maintained the benzothiazole scaffold while introducing substituents on a distal aromatic ring. | Antiproliferative | mdpi.com |

These principles—combining empirical SAR data with the predictive power of computational chemistry—form a robust framework for the rational design of this compound derivatives with optimized biological activity for therapeutic applications.

Biological Activities and Preclinical Therapeutic Potential

Anticancer Activity

Derivatives of the 2-aminothiazole (B372263) scaffold have been a focal point in the development of new anticancer agents. nih.gov Research into n-Benzyl-5-methylthiazol-2-amine analogues has uncovered promising antiproliferative and selective activities against various cancer cell lines.

Studies have demonstrated that derivatives of this compound can inhibit the growth of several human cancer cell lines. For instance, a series of N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamides were synthesized and evaluated for their anticancer activity against 60 human tumor cell lines. researchgate.net Certain compounds within this series exhibited significant activity at a concentration of 10 µM. researchgate.net

Another study focused on N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides, which showed strong antiproliferative activity against HeLa (cervical cancer) and A549 (lung cancer) cell lines. nih.gov One particular compound from this series displayed a potent inhibitory effect on HeLa cells with an IC₅₀ value of 1.6 ± 0.8 µM. nih.gov This compound was found to induce apoptosis and cause G1-phase arrest in the cell cycle of HeLa cells. nih.gov The structure-activity relationship (SAR) studies revealed that the introduction of a piperazine (B1678402) moiety significantly enhanced antitumor activity. nih.gov

Furthermore, research on (E)-N-(5-benzylthiazol-2-yl)-3-(furan-2-yl)acrylamide identified it as a potent anticancer agent that targets importin b1 (KPNB1), a protein involved in nuclear import pathways that are often dysregulated in cancer. nih.gov

Table 1: Antiproliferative Activity of this compound Derivatives

| Derivative | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamides | Various (60 lines) | High activity at 10 µM for compounds 7d, 7e, 7g | researchgate.net |

| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa | IC₅₀ = 1.6 ± 0.8 µM | nih.gov |

| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | A549 | Strong antiproliferative activity | nih.gov |

A key aspect of cancer therapy is the ability of a compound to selectively target cancer cells while sparing normal, healthy cells. Studies on N-acylated-2-amino-5-benzyl-1,3-thiazoles have demonstrated such selective action. nih.gov These compounds showed selectivity against human glioblastoma U251 cells and human melanoma WM793 cells when compared to leukemia cells. nih.gov Importantly, these derivatives exhibited low toxicity towards pseudo-normal cells, highlighting their potential for a favorable therapeutic window. nih.gov

Initial toxicity studies using an Allium bioassay on other 2-amino-5-benzylthiazole derivatives indicated a lack of genotoxic effects at concentrations effective against tumor cells, providing preliminary evidence for their safety profile in non-mammalian systems. researchgate.net

Anti-inflammatory Activity

The anti-inflammatory properties of thiazole (B1198619) derivatives have been investigated, with specific analogues of this compound showing potential in modulating key inflammatory pathways, particularly in the context of neuroinflammation.

Microglial cells are the primary immune cells of the central nervous system, and their activation is a hallmark of neuroinflammatory conditions. nih.govnih.gov A novel thiazole derivative, N-cyclooctyl-5-methylthiazol-2-amine hydrobromide (KHG26700), has been studied for its effect on inflammatory responses in lipopolysaccharide (LPS)-treated BV-2 microglial cells. nih.govnih.govresearchgate.net Research has shown that this compound can modulate the activation of microglia, which are known to secrete pro-inflammatory cytokines and other neurotoxic factors when stimulated. nih.gov The anti-inflammatory effects of KHG26700 are suggested to be mediated, at least in part, through the regulation of the NLRP3 inflammasome-mediated signaling pathway, a key component in the inflammatory response. nih.govnih.gov

A direct consequence of modulating microglial activation is the reduction of pro-inflammatory cytokine production. Studies have confirmed that KHG26700 significantly attenuates the expression of several key pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), in LPS-stimulated BV-2 microglial cells. nih.govnih.gov This suppression of inflammatory mediators points to the therapeutic potential of such thiazole derivatives in managing neurodegenerative diseases where neuroinflammation plays a significant role. nih.gov

In a different study, a related compound, N-benzyl-N-methyldecan-1-amine (BMDA), also demonstrated the ability to inhibit the production of TNF-α and IL-1β in THP-1 cells. nih.govfrontiersin.org

Table 2: Anti-inflammatory Effects of this compound Derivatives

| Compound | Cell Line | Effect | Target Cytokines | Reference |

|---|---|---|---|---|

| N-cyclooctyl-5-methylthiazol-2-amine hydrobromide (KHG26700) | BV-2 Microglia | Attenuation of inflammatory response | TNF-α, IL-1β, IL-6 | nih.govnih.gov |

Antimicrobial Activity

The thiazole ring is a component of many compounds with established antimicrobial properties. medipol.edu.tr Research into derivatives of this compound has explored their potential as novel antimicrobial agents.

A study on a series of 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones demonstrated their antibacterial efficacy. nih.gov All synthesized compounds in this series showed antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 26.3 to 378.5 μM. nih.gov One of the most potent compounds was found to be six times more effective than ampicillin (B1664943) and three times more potent than streptomycin (B1217042) against the tested bacteria. nih.gov Furthermore, against resistant strains like MRSA, P. aeruginosa, and E. coli, one derivative exhibited superior activity compared to the reference drugs. nih.gov The antimicrobial activity of these compounds is attributed to the thiazole and thiazolidinone skeletons. nih.gov

Table 3: Antimicrobial Activity of this compound Derivatives

| Derivative Class | Activity | MIC Range | Notable Activity | Reference |

|---|

Antioxidant Activity

A series of novel derivatives incorporating the 2-amino-5-methylthiazole (B129938) structure were synthesized and evaluated for their antioxidant properties through various standard assays. nih.govnih.gov These tests measure the compound's ability to scavenge different types of free radicals, which are implicated in oxidative stress and various diseases. The assays included DPPH (2,2-diphenyl-1-picrylhydrazyl), hydroxyl, nitric oxide, and superoxide (B77818) radical scavenging methods. nih.govnih.gov

The results indicated that several of the synthesized compounds possessed significant radical scavenging potential. nih.govnih.gov This activity was particularly pronounced in compounds containing electron-donating substituents. For instance, in the superoxide radical scavenging assay, the IC₅₀ values (the concentration required to inhibit 50% of the radical activity) for the tested 2-amino-5-methylthiazole derivatives ranged from 17.2 to 48.6 μg/mL. nih.gov The activity of some derivatives was comparable to that of standard antioxidants. nih.gov The scavenging of nitric oxide is also a key indicator of antioxidant potential, as this radical is involved in inflammation and other pathological conditions. nih.gov

| Radical Scavenged | Compound Type | Potency (IC₅₀) | Source |

| DPPH, Hydroxyl, Nitric Oxide, Superoxide | 5-((2-amino-5-methylthiazol-4-yl) methyl)-1,3,4-oxadiazole-2-thiol derivatives | Significant radical scavenging potential | nih.govnih.gov |

| Superoxide Radical | 2-amino-5-methylthiazole derivatives | 17.2–48.6 μg/mL | nih.gov |

Antitubercular Activity

The 2-aminothiazole scaffold is a promising class of compounds with demonstrated activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov Research based on a high-throughput screening hit has led to the synthesis of numerous 2-aminothiazole analogs to explore their structure-activity relationship (SAR). nih.govnih.gov

These studies revealed that while the central thiazole and a C-4 pyridyl moiety were crucial for activity, the N-2 position of the aminothiazole allowed for significant flexibility. nih.gov By introducing various substituted benzoyl groups at this N-2 position (a modification similar to the N-benzyl group), researchers were able to improve the antitubercular activity of the initial hit by more than 128-fold. nih.gov One of the most potent analogs, N-(3-chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine, achieved a minimum inhibitory concentration (MIC) of 0.024 μM. nih.gov Further studies confirmed that the 2-aminothiazole series is rapidly bactericidal against replicating M. tuberculosis and is selective for mycobacterial species. nih.gov

| Compound Series | Target | Key Finding | Potency (MIC) | Source |

| 2-Aminothiazoles | Mycobacterium tuberculosis | N-2 position modification significantly improves activity | Up to 0.024 μM for lead compounds | nih.gov |

| 2-Aminothiazoles | Mycobacterium tuberculosis | Rapidly bactericidal and selective for mycobacteria | Sub-micromolar for lead compounds | nih.gov |

Compound Names Table

| Common Name/Derivative Class | Chemical Name |

| This compound | This compound |

| 5-methylthiazole (B1295346) based thiazolidinones | 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones |

| 2-amino-5-methylthiazole derivatives | 5-((2-amino-5-methylthiazol-4-yl) methyl)-1,3,4-oxadiazole-2-thiol derivatives |

| 2-Aminothiazole analog | N-(3-chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine |

| Ampicillin | (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

| Streptomycin | 5-(2,4-diguanidino-3,5,6-trihydroxy-cyclohexoxy)-4-[4,5-dihydroxy-6-(hydroxymethyl)-3-methylamino-tetrahydropyran-2-yl]oxy-3-hydroxy-2-methyl-tetrahydrofuran-3-carbaldehyde |

| Ketoconazole | 1-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone |

| Escherichia coli | Not Applicable |

| Bacillus cereus | Not Applicable |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Not Applicable |

| Candida albicans | Not Applicable |

| Aspergillus niger | Not Applicable |

| Pseudomonas aeruginosa | Not Applicable |

| Mycobacterium tuberculosis | Not Applicable |

| DPPH | 2,2-diphenyl-1-picrylhydrazyl |

| Nitric Oxide | Not Applicable |

| Hydroxyl Radical | Not Applicable |

| Superoxide Radical | Not Applicable |

Mechanistic Investigations and Molecular Target Identification

Research into the biological activities of n-Benzyl-5-methylthiazol-2-amine has revealed its ability to interact with several key enzymes and signaling pathways involved in inflammation and other cellular processes. These studies provide a foundational understanding of its potential pharmacological effects.

Enzyme Inhibition Studies

Cyclooxygenase (COX) Inhibition

This compound has been identified as a selective inhibitor of cyclooxygenase-1 (COX-1). In a study exploring a series of 2-aminothiazole (B372263) derivatives, this compound demonstrated notable inhibitory activity against COX-1, with a 50% inhibitory concentration (IC₅₀) of 3.3 μM. In contrast, its inhibitory effect on cyclooxygenase-2 (COX-2) was significantly weaker, with an IC₅₀ value greater than 100 μM. This indicates a high degree of selectivity for the COX-1 isoform. The primary metabolite of this compound, formed through the hydroxylation of the benzyl (B1604629) ring's 4-position, also exhibited selective COX-1 inhibition with an IC₅₀ of 7.2 μM.

Interactive Data Table: COX Inhibition by this compound

| Compound | Target Enzyme | IC₅₀ (μM) | Selectivity |

| This compound | COX-1 | 3.3 | Selective for COX-1 |

| This compound | COX-2 | >100 | |

| 4-hydroxybenzyl Metabolite | COX-1 | 7.2 | Selective for COX-1 |

Sirtuin 2 (SIRT2) Inhibition

Beyond its effects on the COX enzymes, this compound has been investigated for its potential to inhibit Sirtuin 2 (SIRT2), a class III histone deacetylase. While detailed quantitative data on the inhibitory potency is still emerging, preliminary studies suggest that it can act as a SIRT2 inhibitor. Further research is needed to fully characterize the extent and nature of this inhibition.

Other Enzyme Systems

The inhibitory profile of this compound extends to enzymes found in microbial pathogens. It has been shown to inhibit UDP-N-acetylenolpyruvylglucosamine reductase (MurB) from Escherichia coli, an essential enzyme in bacterial cell wall biosynthesis. Additionally, it has demonstrated inhibitory activity against lanosterol (B1674476) 14α-demethylase (CYP51) in Candida albicans, a key enzyme in fungal ergosterol (B1671047) biosynthesis.

Signaling Pathway Modulation

In addition to direct enzyme inhibition, this compound has been observed to modulate critical inflammatory signaling pathways.

Attenuation of Inflammasome Activation

The compound has been found to attenuate the activation of the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by triggering the maturation and release of pro-inflammatory cytokines. By suppressing its activation, this compound can potentially dampen the inflammatory cascade.

Regulation of NF-κB and Phospho-IκBα Levels

Further mechanistic studies have revealed that this compound can regulate the nuclear factor-kappa B (NF-κB) signaling pathway. It has been shown to decrease the levels of phosphorylated IκBα (Phospho-IκBα). The phosphorylation and subsequent degradation of IκBα are critical steps that lead to the activation of NF-κB, a key transcription factor for pro-inflammatory genes. By reducing Phospho-IκBα levels, this compound effectively inhibits the activation of NF-κB.

Signaling Pathway Modulation

Induction of Apoptotic Pathways and Caspase Activation

There is no specific information available in the scientific literature detailing the ability of this compound to induce apoptotic pathways or activate caspases.

While studies on structurally related compounds, such as certain 2-amino-5-benzylthiazole derivatives, have shown pro-apoptotic effects, these findings cannot be directly attributed to this compound. For instance, research on some novel 2-amino-5-benzylthiazole derivatives has demonstrated the cleavage of PARP1 and caspase-3, an increase in the pro-apoptotic protein Bim, and a decrease in the anti-apoptotic protein Bcl-2 in leukemia cells. However, the specific chemical structures of these derivatives differ from this compound, and thus their biological activities may not be comparable.

Ligand-Protein Interaction Analysis

There are no published studies that have analyzed the direct interaction of this compound with specific protein targets.

Research on related 5-methylthiazole-thiazolidinone conjugates has identified Cyclooxygenase-1 (COX-1) as a molecular target for their anti-inflammatory activity. Docking studies of these conjugates have suggested that the amino acid residue Arg120 within the COX-1 active site is crucial for their interaction. Nevertheless, due to the structural differences between these conjugates and this compound, it is not possible to conclude that the latter would interact with COX-1 in a similar manner.

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in understanding the interaction between a ligand, such as n-Benzyl-5-methylthiazol-2-amine, and a biological target, typically a protein or enzyme.

While specific docking studies on this compound are not extensively documented, research on structurally similar compounds provides a blueprint for its potential interactions. For instance, studies on 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones have identified them as potent antimicrobial and anti-inflammatory agents. Docking simulations of these derivatives into the active sites of enzymes like cyclooxygenase-1 (COX-1) and bacterial MurB have revealed key interactions. For example, the docking of related thiazolidinone derivatives into the COX-1 active site showed that the residue Arg120 was crucial for binding. Similarly, docking against bacterial targets has shown that hydrogen bonds with residues like Tyr157 and Ser228 are important for inhibitory activity.

These findings suggest that the this compound scaffold could also form significant interactions within enzyme active sites, driven by hydrogen bonds involving the amine group and the thiazole (B1198619) nitrogen, as well as hydrophobic interactions from the benzyl (B1604629) group.

Table 1: Illustrative Molecular Docking Targets for Thiazole Derivatives

| Target Protein | Organism/Disease | Potential Interacting Residues | Reference |

|---|---|---|---|

| Cyclooxygenase-1 (COX-1) | Inflammation | Arg120 | |

| UDP-N-acetylenolpyruvoylglucosamine Reductase (MurB) | Escherichia coli | Tyr157, Lys261, Ser228 | |

| Lanosterol (B1674476) 14α-demethylase (CYP51) | Candida albicans | Heme group, Met508 |

This table is illustrative and based on studies of thiazole derivatives, not specifically this compound.

In Silico Prediction of Biological Activity (e.g., PASS)

The Prediction of Activity Spectra for Substances (PASS) is an online tool that predicts the biological activity profile of a compound based on its structural formula. It compares the structure of a query molecule to a large database of known bioactive compounds.

For derivatives like 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one, PASS predictions were instrumental in guiding their evaluation for anti-inflammatory activity. The predictions suggested a high probability of anti-inflammatory effects, which were later confirmed experimentally. Similarly, PASS analysis of other heterocyclic compounds has been used to predict a wide range of activities, including antifungal, antibacterial, and enzyme inhibitory properties.

A PASS analysis of this compound would likely predict a spectrum of activities common to the 2-aminothiazole (B372263) class, such as anti-inflammatory, antimicrobial, and protein kinase inhibitory potential, providing a valuable roadmap for future experimental validation.

In Silico Pharmacokinetics (ADME) Predictions

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical to its success. In silico ADME predictions allow for the early identification of potential pharmacokinetic liabilities.

Studies on various thiazole and thiazolidinone derivatives have utilized in silico tools to predict their ADME profiles. These predictions often analyze parameters such as lipophilicity (logP), aqueous solubility, blood-brain barrier penetration, and adherence to Lipinski's "rule of five," which helps to assess the "drug-likeness" of a compound. For example, in silico ADME studies of 2-aminothiazol-4(5H)-one derivatives showed that the majority of the tested compounds had favorable absorption and excretion parameters and adhered to Lipinski's rule, indicating their potential as good drug candidates.

Table 2: Predicted ADME Properties for a Representative Thiazole Derivative

| Parameter | Predicted Value/Classification | Importance |

|---|---|---|

| Lipophilicity (logP) | < 5 | Adherence to Lipinski's rule |

| Molecular Weight | < 500 Da | Adherence to Lipinski's rule |

| Hydrogen Bond Donors | < 5 | Adherence to Lipinski's rule |

| Hydrogen Bond Acceptors | < 10 | Adherence to Lipinski's rule |

| Blood-Brain Barrier (BBB) Penetration | Varies | Predicts CNS effects |

This table presents typical parameters evaluated in ADME predictions for drug-like molecules and is based on general findings for thiazole derivatives.

For this compound, it is anticipated that it would exhibit a favorable ADME profile, although specific predictions would be necessary to confirm this.

Molecular Dynamics Simulations (Potential Area of Research)

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. While molecular docking provides a static snapshot of a ligand-target complex, MD simulations can reveal the stability of the binding pose and the dynamic nature of the interactions.

MD simulations have been effectively used to study the stability of benzothiazole-thiazole hybrids within the ATP binding site of the p56Lck enzyme, confirming the stability of the interactions observed in docking. Such studies can elucidate the role of specific residues and water molecules in the binding pocket, offering a deeper understanding of the mechanism of inhibition.

For this compound, MD simulations would be a valuable next step after identifying a potential biological target through docking. These simulations could validate the stability of the predicted binding mode and provide insights into the flexibility of the compound within the active site, which is crucial information for lead optimization.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Potential Area of Research)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. By identifying key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that influence activity, QSAR models can be used to predict the activity of novel compounds and guide the design of more potent analogues.

QSAR studies have been successfully applied to various series of thiazole derivatives to understand their antifungal, antibacterial, and kinase inhibitory activities. For example, a QSAR study on 2-aminothiazole based Lck inhibitors identified key structural features responsible for their inhibitory activity, leading to proposals for the design of novel, more potent inhibitors.

Developing a QSAR model for a series of this compound analogues would be a powerful strategy. By synthesizing and testing a library of related compounds, a predictive QSAR model could be built. This model would be invaluable for directing further synthetic efforts toward compounds with optimized biological activity.

Future Perspectives in Research on N Benzyl 5 Methylthiazol 2 Amine

Strategic Derivatization for Enhanced Efficacy and Specificity

The future of N-Benzyl-5-methylthiazol-2-amine research will heavily rely on strategic derivatization to enhance the efficacy and target specificity of subsequent compounds. Structure-activity relationship (SAR) studies have consistently shown that minor modifications to the thiazole (B1198619) scaffold can significantly influence biological activity. nih.gov

Key strategies will likely involve:

Modification of the Benzyl (B1604629) Group: Introducing various substituents (e.g., halogens, nitro, methoxy, or alkyl groups) at different positions on the phenyl ring can modulate the compound's lipophilicity, electronic properties, and steric interactions with target proteins. This can lead to improved binding affinity and selectivity. Studies on related structures have shown that substitutions on a benzene (B151609) ring are critical for activity. nih.govmdpi.com

Alterations at the C5-Methyl Position: While the methyl group at the C5 position is a defining feature, replacing it with other small alkyl groups, halogens, or hydrogen could fine-tune the molecule's interaction with its biological target. nih.gov Research on other 2-aminothiazoles indicates that substitution at the C5-position can significantly impact cytotoxic potency. nih.gov

These derivatization strategies aim to optimize the pharmacokinetic and pharmacodynamic profiles of this compound analogs, leading to the development of drug candidates with superior therapeutic indices.

Exploration of Novel Biological Targets and Therapeutic Applications

While the initial therapeutic focus of a compound might be narrow, its core structure can hold the key to unlocking new applications. The 2-aminothiazole (B372263) nucleus is a well-established pharmacophore present in drugs with a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer effects. eurekaselect.comnih.govjocpr.com

Future research should systematically screen this compound and its derivatives against a broad panel of biological targets. Potential areas for exploration include:

Oncology: Derivatives of the 2-aminothiazole scaffold have shown promise as anticancer agents by targeting enzymes like cyclin-dependent kinases (CDKs) and inducing apoptosis. nih.govnih.gov New analogs of this compound could be investigated as potential inhibitors of kinases or other proteins involved in cancer cell proliferation.

Inflammatory Diseases: Thiazole and thiazolidinone derivatives have been identified as potent anti-inflammatory agents, with some acting as selective inhibitors of cyclooxygenase-1 (COX-1) or the NLRP3 inflammasome. nih.govmdpi.comnih.gov This suggests that the this compound scaffold could be a starting point for developing novel treatments for inflammatory conditions.

Neurodegenerative Disorders: Given the complexity of diseases like Alzheimer's, scaffolds that can be modified to interact with multiple targets are highly valuable. nih.gov The N-benzyl moiety, in particular, is found in compounds designed to target enzymes relevant to neurodegeneration.

Infectious Diseases: The thiazole ring is a component of penicillin and other antimicrobial agents. eurekaselect.comnih.gov New derivatives could be tested against a range of bacterial and fungal pathogens, with SAR studies helping to optimize their antimicrobial potency. nih.gov

Integration of Advanced Synthetic Methodologies for Sustainable Production

The chemical synthesis of thiazole derivatives is well-established, but traditional methods often rely on harsh conditions and hazardous reagents. researchgate.netnih.gov A key future direction is the adoption of green chemistry principles for the synthesis of this compound and its analogs to ensure environmental and economic sustainability.

Advanced methodologies to be integrated include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, improve yields, and often leads to cleaner reactions with fewer byproducts compared to conventional heating. researchgate.netnih.gov

Ultrasonic Irradiation: The use of ultrasound can enhance reaction rates and yields, providing an energy-efficient and eco-friendly alternative for synthesizing heterocyclic compounds. nih.govmdpi.commdpi.com

Green Catalysts: Employing recyclable and non-toxic biocatalysts, such as chitosan-based hydrogels, or solid-supported catalysts can replace hazardous reagents and simplify product purification. nih.govmdpi.commdpi.com

Multi-Component Reactions: Designing one-pot syntheses where multiple starting materials react to form the desired product without isolating intermediates can improve efficiency and reduce waste. researchgate.net

These sustainable approaches not only minimize the environmental impact of production but also offer advantages in scalability and cost-effectiveness, which are crucial for the translation of a lead compound into a viable pharmaceutical product. nih.gov

Development of Multi-Target-Directed Ligands

Complex multifactorial diseases such as cancer and Alzheimer's disease have spurred the development of multi-target-directed ligands (MTDLs) that can modulate multiple biological targets simultaneously. nih.gov The this compound scaffold is an attractive starting point for designing such ligands.

Future research in this area would involve:

Pharmacophore Hybridization: This strategy involves combining the this compound core with other known pharmacophores to create a single molecule capable of interacting with different targets. For example, merging it with a substructure known to inhibit an enzyme like acetylcholinesterase could yield a dual-action agent for Alzheimer's disease. nih.gov

Computational Design: Structure-based drug design and computational modeling can be used to predict how derivatives of this compound might bind to multiple intended targets. researchgate.net

Biochemical Evaluation: Synthesized compounds must be evaluated against a panel of relevant targets to confirm their multi-target profile. Research on N-(5-acetyl-4-methylthiazol-2-yl)arylamide derivatives has already demonstrated that thiazole-based compounds can act as multi-target ligands with antioxidant, antibacterial, and antifungal properties. researchgate.net

This approach offers a promising paradigm for creating more effective therapies for complex diseases where targeting a single pathway is often insufficient.

Mechanistic Elucidation through Advanced Biophysical Techniques

A deep understanding of a drug's mechanism of action is fundamental to its development. While computational methods like molecular docking provide valuable initial insights into binding modes, they must be validated by experimental data. nih.govnih.gov Future research must employ a suite of advanced biophysical techniques to elucidate precisely how this compound derivatives interact with their biological targets.

Key techniques to be utilized include:

X-ray Crystallography: Obtaining a crystal structure of a derivative bound to its target protein provides definitive, high-resolution information about the binding site, the orientation of the ligand, and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are critical for its activity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study drug-target interactions in solution, providing information on which parts of the ligand and the protein are involved in binding and confirming binding modes predicted by docking.

Isothermal Titration Calorimetry (ITC): ITC directly measures the thermodynamic parameters of binding, such as the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). This provides a complete thermodynamic profile of the interaction, which is crucial for lead optimization.

Surface Plasmon Resonance (SPR): SPR is a powerful, label-free technique for studying the kinetics of binding in real-time. It can determine the association (kon) and dissociation (koff) rate constants, offering deeper insights into the drug-target interaction dynamics than equilibrium-based methods alone.

By integrating these advanced techniques, researchers can move beyond simply knowing that a compound is active to understanding how it works at a molecular level, enabling more rational and efficient drug design.

Q & A

Q. What are the common synthetic routes for n-Benzyl-5-methylthiazol-2-amine, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation reactions. For example, Mn(II)-catalyzed reactions between thiourea derivatives and α-halo ketones or aldehydes can yield thiazole cores. Optimization involves adjusting catalysts (e.g., Mn(II) for improved regioselectivity ), solvent systems (acetic acid or pyridine for solubility ), and temperature (room temperature to reflux, depending on intermediates). Purification via column chromatography or recrystallization (ethanol/water mixtures) is critical for isolating high-purity products .

Q. What spectroscopic and crystallographic techniques are used to characterize n-Benzyl-5-methylthiazol-2-amine?

- Spectral Analysis :

- IR Spectroscopy : Identifies N–H stretching (3200–3400 cm⁻¹) and C=S/C–N vibrations (1100–1250 cm⁻¹) .

- NMR : NMR detects benzyl protons (δ 4.5–5.0 ppm) and methyl groups (δ 2.0–2.5 ppm); NMR confirms thiazole ring carbons (δ 150–170 ppm) .

Q. How is the biological activity of this compound initially screened in academic research?

Preliminary assays include:

- Antimicrobial Testing : Agar dilution or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer Evaluation : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition : Fluorometric assays targeting enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) via competitive binding .

Advanced Research Questions

Q. How can DFT calculations guide the design of this compound derivatives with enhanced bioactivity?

Density Functional Theory (DFT) predicts electronic properties (HOMO-LUMO gaps, charge distribution) and stability. For example:

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions for SAR (structure-activity relationship) tuning .

- Conformational Analysis : Compare energy-minimized structures to crystallographic data to validate synthetic analogs .

- Solvent Effects : Simulate solvation free energy to optimize solubility and bioavailability .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies often arise from assay variability or impurities. Mitigation approaches include:

- Standardized Protocols : Use CLSI guidelines for antimicrobial testing .

- Purity Validation : HPLC (≥95% purity) and elemental analysis .

- Dose-Response Curves : Replicate experiments with multiple cell lines or microbial strains to confirm trends .

Q. How can synthetic yields be improved through catalyst and solvent selection?

- Catalysts : Transition metals (e.g., Mn(II)) enhance cyclization efficiency, while bases (e.g., NaHCO₃) neutralize byproducts .

- Solvents : Polar aprotic solvents (DMF, DMSO) improve reaction rates, but ethanol/water mixtures reduce side reactions during crystallization .

- Microwave-Assisted Synthesis : Reduces reaction time (30–60 minutes vs. 24 hours) and improves yield by 10–15% .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.